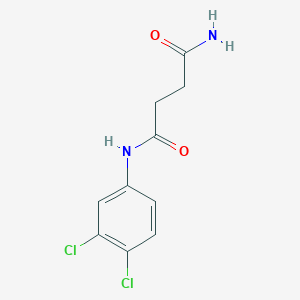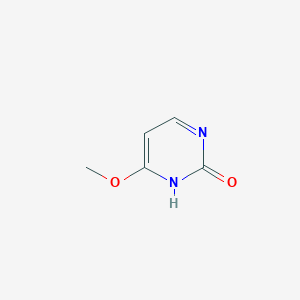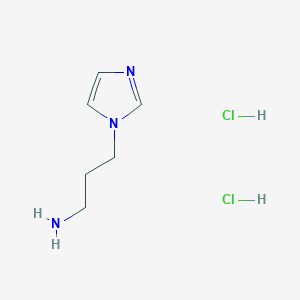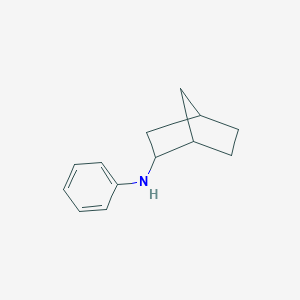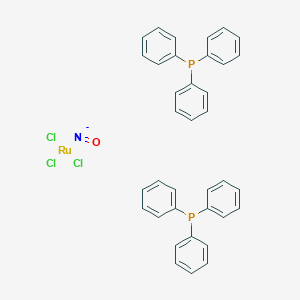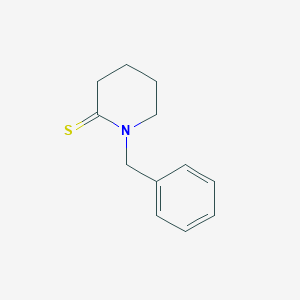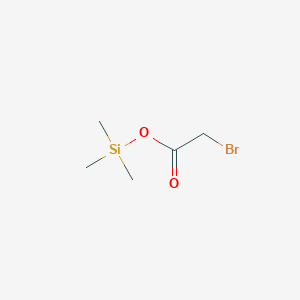![molecular formula C8H15N3O B099294 [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea CAS No. 16983-61-2](/img/structure/B99294.png)
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea, also known as EPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. EPU is a urea derivative that has a unique structure and properties, which make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is not fully understood. However, studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its biological activity by inhibiting the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also induces apoptosis by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemische Und Physiologische Effekte
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea also has anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been shown to have neuroprotective effects and can protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has several advantages for lab experiments. It is easy to synthesize and purify, and its biological activity can be easily measured using various assays. However, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has poor solubility in aqueous solutions, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for the study of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. One potential area of research is the development of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea analogs with improved stability and solubility. Another area of research is the investigation of the molecular mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. Understanding the mechanism of action of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea could lead to the development of more potent and selective anti-cancer agents. Additionally, the potential application of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea in other fields, such as neurodegenerative diseases and inflammation, could be explored.
Synthesemethoden
The synthesis of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea involves the reaction of ethyl acetoacetate and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea. The yield of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is high, and the compound can be easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has been extensively studied for its potential application in various fields. One of the most significant applications of [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea is in the field of cancer research. Studies have shown that [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea exerts its anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. [(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Eigenschaften
CAS-Nummer |
16983-61-2 |
|---|---|
Produktname |
[(Z)-[(E)-2-Ethylpent-2-enylidene]amino]urea |
Molekularformel |
C8H15N3O |
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
[(Z)-[(E)-2-ethylpent-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H15N3O/c1-3-5-7(4-2)6-10-11-8(9)12/h5-6H,3-4H2,1-2H3,(H3,9,11,12)/b7-5+,10-6- |
InChI-Schlüssel |
GDSRGMSZGJIYDD-ZUVZAJTGSA-N |
Isomerische SMILES |
CC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCC=C(CC)C=NNC(=O)N |
Kanonische SMILES |
CCC=C(CC)C=NNC(=O)N |
Synonyme |
2-Ethyl-2-pentenal semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






